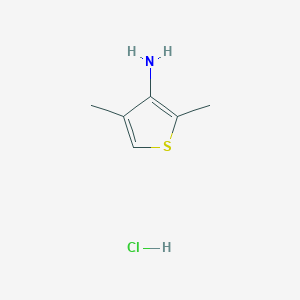

2,4-Dimethylthiophen-3-amine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-Dimethylthiophen-3-amine hydrochloride is an organic compound with the molecular formula C6H10ClNS and a molecular weight of 163.67 g/mol . It is a derivative of thiophene, characterized by the presence of two methyl groups at positions 2 and 4, and an amine group at position 3, along with a hydrochloride salt . This compound is typically used in research settings and is not intended for human use .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylthiophen-3-amine hydrochloride can be achieved through several methods. One common approach involves the reaction of 3-amino-2,4-dimethylthiophene with hydrochloric acid . The process begins by cooling a solution of 3-amino-2,4-dimethylthiophene in hydrochloric acid to 0°C. Sodium nitrite is then added dropwise, maintaining the temperature between 0°C and -5°C. The resulting diazonium salt is subsequently reacted with sulfur dioxide in the presence of copper(I) chloride and dodecyltrimethylammonium bromide . The final product is obtained after purification steps involving washing, drying, and crystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反应分析

Types of Reactions: 2,4-Dimethylthiophen-3-amine hydrochloride undergoes various

生物活性

2,4-Dimethylthiophen-3-amine hydrochloride (C₆H₉NS·HCl) is a thiophene derivative characterized by two methyl groups at the 2 and 4 positions and an amine group at the 3 position. This compound has garnered attention for its potential applications in pharmaceuticals and other fields due to its unique chemical structure and biological properties. The hydrochloride form enhances its solubility, making it suitable for various applications in medicinal chemistry.

- Molecular Formula : C₆H₉NS·HCl

- Molecular Weight : 163.66 g/mol

- Solubility : Enhanced by the hydrochloride form

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural similarities with other thiophene derivatives, which have been reported to exhibit a range of therapeutic properties. Notable activities include:

- Antiviral Activity : Some studies indicate that thiophene derivatives can inhibit viral replication, particularly against influenza viruses. For instance, compounds structurally related to thiophenes have shown effective inhibition of PA-PB1 interactions in viral polymerases, suggesting potential antiviral applications .

- Topoisomerase Inhibition : Research has demonstrated that certain thiophene derivatives can act as selective inhibitors of topoisomerases, enzymes critical for DNA replication and repair. This inhibition can lead to significant cell cycle arrest in cancer cells, indicating potential as anticancer agents .

Antiviral Activity

A study focusing on the antiviral properties of thiophene derivatives found that compounds similar to this compound exhibited IC50 values indicating effective inhibition of viral polymerases. The findings suggested that modifications at specific positions could enhance antiviral efficacy without increasing cytotoxicity .

| Compound | IC50 (μM) | EC50 (μM) | Cytotoxicity (CC50 μM) |

|---|---|---|---|

| Compound A | 12 | 7 | >250 |

| Compound B | 28 | 14 | >250 |

| 2,4-Dimethylthiophen-3-amine HCl | TBD | TBD | TBD |

Topoisomerase Inhibition

In another study assessing the topoisomerase inhibitory activity of various thiophene-based compounds, it was found that certain derivatives effectively inhibited topoisomerase II activity with no significant DNA intercalation. This selectivity suggests a targeted approach for developing anticancer therapies .

| Compound | Topo II Inhibition IC50 (μM) | Selectivity |

|---|---|---|

| Compound X | 3.3 | High |

| Compound Y | 31 | Moderate |

| 2,4-Dimethylthiophen-3-amine HCl | TBD | TBD |

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Viral Polymerases : By interfering with protein-protein interactions essential for viral replication.

- Topoisomerase Inhibition : Disrupting the normal function of topoisomerases leads to cell cycle arrest, particularly in cancer cells.

- Potential Antioxidant Activity : Some thiophene derivatives have shown promise as antioxidants, which could play a role in their therapeutic effects.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-Dimethylthiophen-3-amine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting a thiophene precursor (e.g., 2,4-dimethylthiophen-3-amine) with hydrochloric acid under controlled conditions. Key steps include:

- Reagent Selection : Use anhydrous HCl in a polar solvent (e.g., ethanol or dichloromethane) to protonate the amine .

- Temperature Control : Maintain reflux conditions (70–90°C) to ensure complete protonation and crystallization .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%), as confirmed by melting point analysis and HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with aromatic proton signals in the δ 6.5–7.5 ppm range and methyl groups at δ 2.1–2.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and identifies impurities .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) validates the molecular ion peak at m/z 177.6 (M+H+) .

Q. What purification strategies are recommended to achieve high-purity this compound?

- Recrystallization : Use ethanol/water (3:1 v/v) for optimal crystal formation, yielding >98% purity .

- Column Chromatography : Silica gel with a gradient elution (hexane/ethyl acetate) removes non-polar byproducts .

- Lyophilization : For hygroscopic batches, freeze-drying minimizes water content and stabilizes the hydrochloride salt .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH and temperature conditions?

- Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .

- pH-Dependent Stability : Use buffered solutions (pH 1–12) to identify degradation pathways. For instance, acidic conditions (pH < 3) may hydrolyze the amine group, while alkaline conditions (pH > 9) promote thiophene ring oxidation .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions (25°C) .

Q. What computational methods are suitable for predicting the biological interactions of this compound?

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogous thiophene derivatives to predict binding affinity .

- Molecular Docking : Simulate interactions with target receptors (e.g., serotonin transporters) using software like AutoDock Vina. Focus on hydrogen bonding with the amine group and hydrophobic interactions with methyl substituents .

Q. How can isotopic labeling (e.g., deuterium or 13^{13}13C) enhance metabolic studies of this compound?

- Deuterated Analogs : Synthesize 2,4-Dimethylthiophen-3-amine-d3 hydrochloride via H/D exchange catalysts (e.g., Pd/C in D2O) to track metabolic pathways using LC-MS .

- Stable Isotope Tracing : Incorporate 13C into the methyl groups to study metabolic stability in vitro, comparing clearance rates in hepatic microsomes .

Q. What experimental approaches differentiate the reactivity of this compound from structurally similar amines?

- Comparative Kinetic Studies : Measure reaction rates in nucleophilic substitution reactions (e.g., with benzyl chloride) against analogs like 2-bromothiophen-3-amine hydrochloride. The electron-donating methyl groups in 2,4-dimethyl derivatives reduce electrophilicity, slowing reaction kinetics .

- Spectroscopic Profiling : Use FT-IR to compare vibrational modes of the amine group, identifying steric effects from methyl substituents .

属性

IUPAC Name |

2,4-dimethylthiophen-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS.ClH/c1-4-3-8-5(2)6(4)7;/h3H,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDROCKJILOITRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2099705-25-4 |

Source

|

| Record name | 2,4-dimethylthiophen-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。